![molecular formula C12H17N B15310402 3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
3-[(2,5-Dimethylphenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dimethylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-[(2,5-Dimethylphenyl)methyl]azetidine, can be achieved through various methods. One notable method involves photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation techniques for efficient cyclocondensation reactions. This method allows for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an alkaline aqueous medium .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . Other reagents include dimethylsulfoxonium methylide for one-pot reactions under microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
3-[(2,5-Dimethylphenyl)methyl]azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methyl]azetidine involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening polymerization, which allows it to form various macromolecular architectures . This property is crucial for its applications in materials science and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(2,5-Dimethylphenyl)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields, including the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)12(5-9)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
OZJNVCJZEQHYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



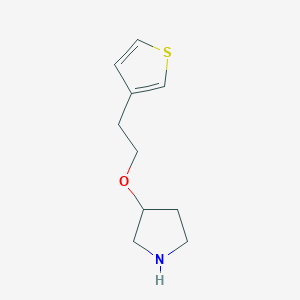

![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
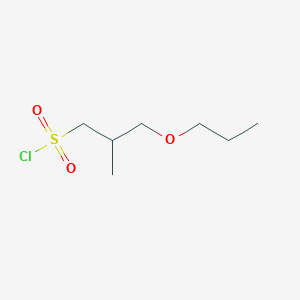
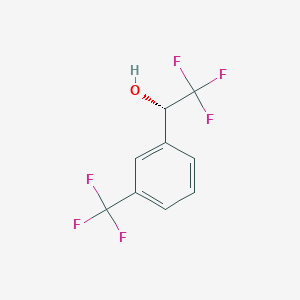

![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
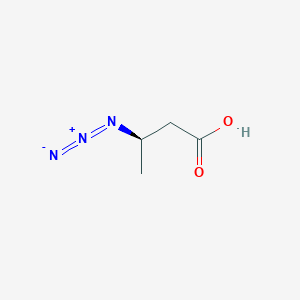

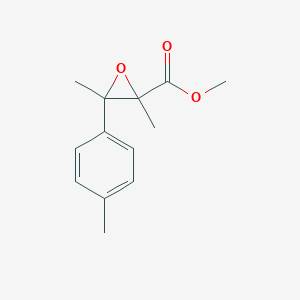

![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
